molecular formula C20H26N2O4S B5205626 N~1~-(tert-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(tert-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

货号 B5205626
分子量: 390.5 g/mol
InChI 键: QZZPUCOEEFEODX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~1~-(tert-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for various types of cancer.

作用机制

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, TAK-659 blocks the activation and proliferation of cancer cells and enhances the immune response against cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. The compound inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of cell proliferation and survival. TAK-659 also enhances the activity of immune cells, such as T-cells and natural killer cells, against cancer cells. Moreover, TAK-659 has been found to penetrate the blood-brain barrier, making it a potential therapeutic agent for brain tumors.

实验室实验的优点和局限性

One of the main advantages of TAK-659 is its selectivity and potency against BTK, which makes it a promising therapeutic agent for cancer. However, the compound has some limitations in lab experiments, such as its low solubility in water and its instability in acidic conditions. Moreover, TAK-659 has not been tested in clinical trials yet, and its safety and efficacy in humans remain to be determined.

未来方向

There are several future directions for the research and development of TAK-659. One direction is to investigate the combination of TAK-659 with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Another direction is to study the safety and efficacy of TAK-659 in clinical trials, which will provide valuable information for its potential use in cancer patients. Moreover, further studies are needed to understand the mechanism of action of TAK-659 and its effects on other signaling pathways and immune cells.

合成方法

The synthesis of TAK-659 involves several steps, starting with the reaction between tert-butyl isocyanide and 2-bromoethoxybenzene to form N-tert-butyl-N-(2-ethoxyphenyl)formamidine. This intermediate is then reacted with phenylsulfonyl chloride to form N-tert-butyl-N-(2-ethoxyphenyl)-N-(phenylsulfonyl)formamidine. Finally, the addition of glycine ethyl ester hydrochloride leads to the formation of TAK-659.

科学研究应用

TAK-659 has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth and proliferation of cancer cells. The compound has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, TAK-659 has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

属性

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-26-18-14-10-9-13-17(18)22(15-19(23)21-20(2,3)4)27(24,25)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZPUCOEEFEODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6022092

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。